![molecular formula C18H18N2O2 B14186801 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine CAS No. 922517-66-6](/img/structure/B14186801.png)
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is a complex organic compound that features a pyrrolidine ring attached to a phenylethenyl group substituted with a nitrophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with acetophenone to form a chalcone intermediate, followed by cyclization with pyrrolidine under basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Nitro derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitro group converted to an amine.
Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.
科学的研究の応用
1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrolidine ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities.
類似化合物との比較
1-(2-Nitrophenyl)pyrrolidine: Shares the nitrophenyl and pyrrolidine moieties but lacks the phenylethenyl group.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Contains a nitrophenyl group but features a triazole ring instead of a pyrrolidine ring.
Pyrrolidinone derivatives: Similar in structure but with different functional groups and biological activities.
Uniqueness: 1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine is unique due to its combination of a nitrophenyl group, a phenylethenyl moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
特性
CAS番号 |
922517-66-6 |
|---|---|
分子式 |
C18H18N2O2 |
分子量 |
294.3 g/mol |
IUPAC名 |
1-[2-(4-nitrophenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C18H18N2O2/c21-20(22)17-10-8-16(9-11-17)18(14-19-12-4-5-13-19)15-6-2-1-3-7-15/h1-3,6-11,14H,4-5,12-13H2 |
InChIキー |
OUXPAYBZWQLFFM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


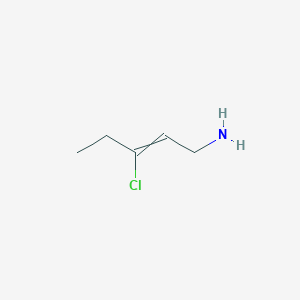
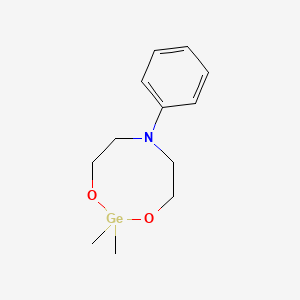
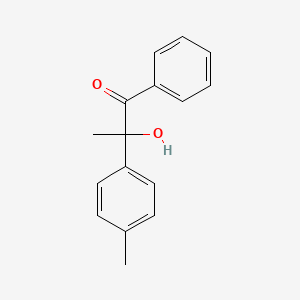
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)

![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)
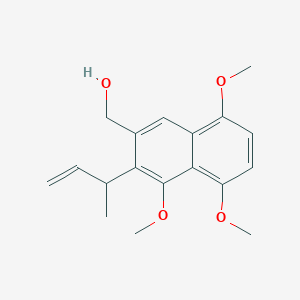

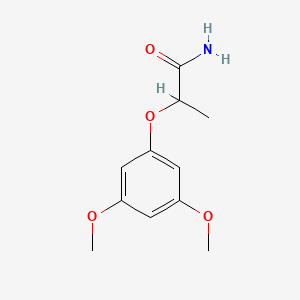
![Chloro(dimethyl)(2-{4-[(naphthalen-2-yl)methanesulfonyl]phenyl}ethyl)silane](/img/structure/B14186783.png)

![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)
![4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)](/img/structure/B14186812.png)
